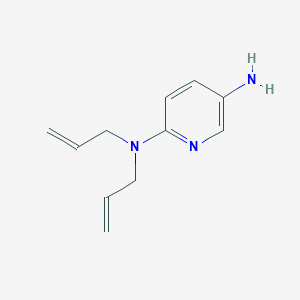

N2,N2-Diallyl-2,5-pyridinediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-bis(prop-2-enyl)pyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h3-6,9H,1-2,7-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRWMPSMZGWEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N2,N2-Diallyl-2,5-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N2,N2-Diallyl-2,5-pyridinediamine, a compound of interest for various research and development applications. Due to the absence of a direct, documented synthesis for this specific molecule in the current scientific literature, this guide outlines a robust, two-step synthetic pathway. The proposed synthesis involves the initial reduction of 2-amino-5-nitropyridine to form the key intermediate, 2,5-diaminopyridine, followed by a selective N,N-diallylation at the more nucleophilic N2 position.

This document details the experimental protocols for each synthetic step, including reagent quantities, reaction conditions, and purification methods. Quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, a visual representation of the synthetic workflow is provided using the Graphviz DOT language to facilitate a clear understanding of the process.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,5-Diaminopyridine

The initial step involves the reduction of the nitro group of 2-amino-5-nitropyridine to an amino group, yielding 2,5-diaminopyridine. Catalytic hydrogenation using Raney nickel is a highly effective and clean method for this transformation.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Amino-5-nitropyridine |

| Product | 2,5-Diaminopyridine |

| Catalyst | Raney Nickel |

| Reducing Agent | Hydrogen Gas (H₂) |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Reported Purity | >98% |

Experimental Protocol

-

Reactor Setup: In a hydrogenation reactor, add 100 ml of methanol.

-

Addition of Reactants: To the methanol, add 16.1 g of 2-amino-5-nitropyridine and 8.13 g of Raney nickel catalyst.

-

Hydrogenation: Seal the reactor and introduce hydrogen gas (H₂).

-

Reaction: Maintain the reaction at room temperature for 12 hours with continuous stirring.

-

Catalyst Removal: After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Product Isolation: The resulting solid is 2,5-diaminopyridine. Further purification can be achieved by recrystallization if necessary. A reported purity of over 98.5% has been achieved with this method.[1]

Step 2: Synthesis of this compound

The second step is the selective N,N-diallylation of 2,5-diaminopyridine. The amino group at the 2-position of the pyridine ring is expected to be more nucleophilic than the amino group at the 5-position due to the electron-withdrawing nature of the ring nitrogen. This difference in reactivity should allow for the selective alkylation at the N2 position under controlled conditions. The following protocol is adapted from general procedures for the N,N-diallylation of anilines.[2][3]

Quantitative Data

| Parameter | Value |

| Starting Material | 2,5-Diaminopyridine |

| Product | This compound |

| Alkylating Agent | Allyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Aqueous Ethanol |

| Temperature | 70°C |

| Reaction Time | 2-4 hours (monitor by TLC) |

Experimental Protocol

-

Reaction Mixture Preparation: In a round-bottom flask, dissolve 0.5 mmol of 2,5-diaminopyridine in a mixture of 2 mL of ethanol and 1 mL of water.

-

Addition of Base: Add 2.0 mmol of potassium carbonate to the solution.

-

Addition of Alkylating Agent: While stirring, add 1.5 mmol of allyl bromide to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

Logical Relationships in Selective Diallylation

The selectivity of the diallylation reaction is governed by the difference in nucleophilicity between the two amino groups of 2,5-diaminopyridine. The following diagram illustrates this relationship.

Caption: Rationale for the selective N,N-diallylation of 2,5-diaminopyridine.

References

An In-depth Technical Guide on the Physicochemical Properties of N2,N2-Diallyl-2,5-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of N2,N2-Diallyl-2,5-pyridinediamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines the available information with inferred properties based on analogous chemical structures and general principles of organic chemistry. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further experimental validation is necessary.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. Basic identifying information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C11H15N3 | VSNCHEM[1], BLD Pharm |

| Molecular Weight | 189.26 g/mol | VSNCHEM[1], BLD Pharm |

| IUPAC Name | N2,N2-diallylpyridine-2,5-diamine | Inferred |

| SMILES Code | NC1=CN=C(N(CC=C)CC=C)C=C1 | BLD Pharm |

| CAS Number | Not available | BLD Pharm |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Note: The lack of a registered CAS number and experimental data such as melting point, boiling point, and solubility indicates that this compound may not have been extensively synthesized or characterized.

Proposed Synthesis

A plausible synthetic route for this compound involves the N-allylation of 2,5-diaminopyridine. This reaction is a standard method for introducing allyl groups to amine functionalities.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Diaminopyridine

-

Allyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

Reagents and equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate eluents)

-

Instrumentation for characterization (NMR spectrometer, IR spectrometer, mass spectrometer)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-diaminopyridine in the chosen solvent.

-

Addition of Base: Add the base to the solution. The base is crucial for deprotonating the amino groups, making them more nucleophilic.

-

Addition of Allylating Agent: Slowly add allyl bromide to the reaction mixture at room temperature. An exothermic reaction may occur, so controlled addition and cooling might be necessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization: Characterize the purified product using spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the structure and the presence of the diallyl groups.

-

FT-IR: To identify the characteristic functional groups (e.g., N-H stretch of the primary amine, C=C stretch of the allyl groups).

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways (Hypothetical)

There is no specific information available in the scientific literature regarding the biological activity of this compound. However, substituted pyridinediamine derivatives are known to exhibit a range of biological activities, including potential applications as kinase inhibitors in cancer therapy. For illustrative purposes, the following diagram depicts a generic signaling pathway that is often targeted by such small molecule inhibitors.

Note: The following diagram is a hypothetical representation and does not imply any proven activity for this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant lack of publicly available scientific data. This guide has provided the known foundational information and proposed a logical synthetic route and characterization workflow. To fully understand the chemical and biological properties of this compound, extensive experimental work is required. Future research should focus on:

-

Synthesis and Characterization: Performing the synthesis and thorough characterization using modern analytical techniques to establish its physicochemical properties.

-

Biological Screening: Evaluating its biological activity in various assays to explore its potential as a therapeutic agent or a research tool.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the relationship between its structure and any observed biological activity.

This document serves as a starting point for researchers interested in this compound and underscores the need for primary research to elucidate its properties.

References

An In-depth Technical Guide to N2,N2-Diallyl-2,5-pyridinediamine: Structure, and Characterization Workflow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides available information on N2,N2-Diallyl-2,5-pyridinediamine, including its chemical structure. Due to the limited publicly available data for this specific compound, this document also presents a generalized workflow for the synthesis and characterization of novel pyridinediamine derivatives, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

This compound: Overview and Structure

The structural information for this compound is as follows:

-

Molecular Formula: C11H15N3

-

Molecular Weight: 189.26 g/mol

-

SMILES Code: NC1=CN=C(N(CC=C)CC=C)C=C1

The structure features a pyridine ring with a primary amine group at the 5-position and a diallylamine substituent at the 2-position. The presence of the allyl groups offers potential for further chemical modification and introduces unsaturation into the molecule.

Physicochemical and Pharmacokinetic Data Summary

For a novel compound such as this compound, a comprehensive characterization of its physicochemical and pharmacokinetic properties is essential for any potential therapeutic development. The following table outlines the key parameters that would be determined experimentally.

| Parameter | Description | Typical Experimental Method(s) |

| Solubility | The maximum concentration of the compound that can dissolve in a solvent at a given temperature. | High-Throughput Screening (HTS) solubility assays, Shake-flask |

| LogP/LogD | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | Shake-flask method, HPLC-based methods |

| pKa | The acid dissociation constant, indicating the ionization state of the molecule at different pH values. | Potentiometric titration, UV-spectroscopy, Capillary electrophoresis |

| Melting Point | The temperature at which the solid form of the compound becomes a liquid. | Differential Scanning Calorimetry (DSC), Melting point apparatus |

| In vitro Metabolic Stability | The rate at which the compound is metabolized by liver microsomes or hepatocytes. | Incubation with liver microsomes followed by LC-MS/MS analysis |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood plasma. | Equilibrium dialysis, Ultracentrifugation, Ultrafiltration |

| Cell Permeability | The ability of the compound to cross cell membranes. | Caco-2 cell permeability assay, PAMPA |

Experimental Protocols: A General Approach for Synthesis and Characterization

Given the absence of specific literature on the synthesis of this compound, a plausible synthetic route and characterization workflow are proposed based on general methods for the synthesis of substituted pyridinediamines.

Hypothetical Synthesis of this compound

This proposed synthesis involves a two-step process starting from a commercially available precursor.

Step 1: Synthesis of N2,N2-Diallyl-5-nitropyridin-2-amine

-

To a solution of 2-chloro-5-nitropyridine in a suitable aprotic solvent such as dimethylformamide (DMF), add diallylamine in a 1:1.2 molar ratio.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Afford this compound

-

Dissolve the N2,N2-diallyl-5-nitropyridin-2-amine intermediate in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2·2H2O, heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography.

Characterization of this compound

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to determine the number and environment of protons.

-

¹³C NMR to determine the number and environment of carbon atoms.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm connectivity.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.

-

-

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups, such as N-H stretches for the primary amine and C=C stretches for the allyl groups.

-

-

Purity Analysis:

-

High-performance liquid chromatography (HPLC) to determine the purity of the final compound.

-

Workflow for New Chemical Entity Characterization

The following diagram illustrates a general workflow for the characterization of a newly synthesized chemical entity, from initial synthesis to preclinical evaluation.

Caption: A generalized workflow for the characterization of a new chemical entity.

This comprehensive guide provides the available structural information for this compound and outlines a standard approach for the synthesis and characterization of such novel compounds. The provided workflows and protocols serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Solubility Profile of N2,N2-Diallyl-2,5-pyridinediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N2,N2-Diallyl-2,5-pyridinediamine, a compound of interest in pharmaceutical research and development. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines standard experimental protocols for determining solubility and presents a hypothetical solubility profile based on the anticipated behavior of structurally similar compounds. This guide serves as a foundational resource for researchers initiating studies with this compound.

Hypothetical Solubility Data

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents at ambient temperature. These values are estimations derived from the general solubility trends of substituted pyridinediamines and should be confirmed by experimental analysis.

| Solvent | Class | Expected Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | Halogenated | 20 - 50 |

| Chloroform | Halogenated | 20 - 50 |

| Methanol | Polar Protic | 10 - 20 |

| Ethanol (95%) | Polar Protic | 5 - 10 |

| Acetonitrile | Polar Aprotic | 1 - 5 |

| Water | Aqueous | < 0.1 |

| Hexanes | Nonpolar | < 0.1 |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical for its development as a therapeutic agent. The following are standard methodologies for assessing the solubility of a novel compound like this compound.

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility and is suitable for early-stage discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add the stock solution to a 96-well microplate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: Compare the measured concentration to a standard curve to determine the kinetic solubility.

Thermodynamic Solubility Assay (Equilibrium Method)

This method determines the true equilibrium solubility of a compound and is considered the gold standard.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a shaking incubator is recommended.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Solid-State Analysis (Optional): Analyze the remaining solid material using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, solvation).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: Thermodynamic Solubility Determination Workflow.

In-depth Technical Guide: Safety and Handling of N2,N2-Diallyl-2,5-pyridinediamine

Disclaimer: A specific Safety Data Sheet (SDS) for N2,N2-Diallyl-2,5-pyridinediamine is not publicly available. This guide has been compiled based on data from structurally similar pyridine derivatives and general principles of chemical safety for research and development compounds. All personnel handling this substance must be adequately trained in chemical safety and should use this information as a guideline, not a substitute for a comprehensive risk assessment.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, analogous compounds such as N2-(4-Aminophenyl)-2,5-pyridinediamine and other aminopyridines exhibit acute oral toxicity. For instance, N2-(4-Aminophenyl)-2,5-pyridinediamine is classified as Acute toxicity - Oral (Category 3), carrying the signal word "Danger" and the hazard statement H301 (Toxic if swallowed)[1]. Other related pyridinediamines are known to cause skin and eye irritation[2].

Predicted GHS Classification (based on analogs):

-

Acute Toxicity, Oral: Category 3 or 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Acute Toxicity, Dermal: Category 4

-

Acute Toxicity, Inhalation: Category 4

Potential Hazards:

-

Harmful or toxic if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The presence of allyl groups may introduce additional reactivity and potential for sensitization.

-

Limited toxicological data is available; treat as a substance of unknown and potentially high toxicity.

Physical and Chemical Properties

No experimental data for this compound is available. The following table presents data for a related compound, N2-(4-Methylphenyl)-2,3-pyridinediamine, to provide an estimation.

| Property | Value (for N2-(4-Methylphenyl)-2,3-pyridinediamine) | Data Source |

| Molecular Formula | C12H13N3 | PubChem[2] |

| Molecular Weight | 199.25 g/mol | PubChem[2] |

| XLogP3 | 2.4 | PubChem[2] |

Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible[3][4].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][5].

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact[5].

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3][5].

Handling Procedures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].

-

Wash hands and any exposed skin thoroughly after handling[3].

-

Do not eat, drink, or smoke when using this product.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[3][6].

-

Store locked up[3].

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[3][5]. |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[3]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3]. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a POISON CENTER or doctor/physician immediately[5]. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam[5].

-

Specific Hazards: Keep product and empty containers away from heat and sources of ignition[3][4]. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[3][4].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3][4][5].

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep unnecessary personnel away[3][5].

-

Environmental Precautions: Prevent the chemical from entering the environment[4].

-

Containment and Cleanup: Sweep up the material and shovel it into suitable containers for disposal. Avoid generating dust[4].

Visual Guides

The following diagrams illustrate the general workflow for handling and responding to incidents involving a research chemical with unknown toxicity like this compound.

Caption: Figure 1: General Handling Workflow

Caption: Figure 2: Emergency Response Logic

Toxicological Information

No specific toxicological studies on this compound were found. The information below is based on data for related compounds.

-

N2-(4-Aminophenyl)-2,5-pyridinediamine: Classified as acutely toxic if swallowed (GHS Category 3)[1].

-

N2-(4-Methylphenyl)-2,3-pyridinediamine: Predicted to be harmful if swallowed, in contact with skin, or if inhaled. Also predicted to cause skin and serious eye irritation[2].

Due to the lack of data, this compound should be handled as if it were highly toxic.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Regulatory Information

This compound may be subject to research and development exemptions under regulations like the Toxic Substances Control Act (TSCA) in the United States. It is the responsibility of the user to ensure compliance with all applicable regulations.

This document is intended for informational purposes only and does not constitute a complete safety analysis. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

References

Theoretical Analysis of Pyridinediamine Derivatives: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the absence of specific theoretical studies on N2,N2-Diallyl-2,5-pyridinediamine in the current scientific literature, this guide utilizes data from a comprehensive study on the closely related molecule, 2,6-diaminopyridine (2,6-DAP) , as a representative model. The methodologies and data presented herein serve as a template for the type of theoretical analysis that can be applied to this compound and similar compounds. All data and protocols are based on a detailed computational investigation of 2,6-DAP.[1][2][3]

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on pyridinediamine derivatives, using 2,6-diaminopyridine (2,6-DAP) as a case study. The document outlines the molecular structure, vibrational analysis, and electronic properties of 2,6-DAP as determined by Density Functional Theory (DFT) calculations. Detailed computational protocols, optimized geometrical parameters, vibrational frequencies, and frontier molecular orbital analyses are presented. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering insights into the application of computational chemistry for the characterization of novel heterocyclic compounds.

Molecular Structure and Optimization

The molecular structure of 2,6-diaminopyridine was optimized using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules.[1][4]

Computational Methodology

The geometry of the 2,6-DAP molecule was optimized using the Gaussian 09W software package. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-established for providing reliable geometric parameters and electronic properties for organic molecules. The optimized structure represents a stable conformation of the molecule at its lowest energy state.[3]

Optimized Geometrical Parameters

The optimized bond lengths and bond angles for 2,6-DAP, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in Table 1. These theoretical values show a strong correlation with experimental data where available.[3]

| Bond/Angle | Calculated Value (Å/°) | Bond/Angle | Calculated Value (Å/°) |

| C-N (ring) | 1.33 - 1.38 Å | C-C-N (angle) | ~123° |

| C-C (ring) | ~1.39 Å | C-N-C (angle) | ~117° |

| C-N (amino) | ~1.36 Å | H-N-H (angle) | ~114° |

| N-H | ~1.01 Å | C-C-H (angle) | ~120° |

| Table 1: Selected optimized geometrical parameters for 2,6-diaminopyridine. |

Vibrational Analysis

Vibrational frequency analysis was performed on the optimized geometry of 2,6-DAP to predict its infrared (IR) and Raman spectra. The calculations confirmed that the optimized structure corresponds to a true energy minimum, as no imaginary frequencies were found.

Experimental and Theoretical Frequencies

The calculated vibrational frequencies were compared with experimentally obtained FTIR data. The theoretical wavenumbers often require scaling to account for anharmonicity and limitations of the computational method. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis using tools like VEDA.[1]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FTIR (cm⁻¹) | Assignment |

| ν(N-H) symmetric | ~3450 | ~3440 | N-H stretching |

| ν(N-H) asymmetric | ~3350 | ~3340 | N-H stretching |

| ν(C-H) | ~3050 | ~3045 | C-H stretching |

| ν(C=C) / ν(C=N) | 1600 - 1400 | 1610 - 1420 | Ring stretching |

| δ(N-H) | ~1580 | ~1575 | N-H scissoring |

| Table 2: Comparison of selected calculated and experimental vibrational frequencies for 2,6-DAP. |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability.[2]

HOMO-LUMO Analysis

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.[3]

| Parameter | Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -0.8 to -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | ~5.0 |

| Table 3: Calculated frontier molecular orbital energies for 2,6-DAP. |

The distribution of the HOMO and LUMO electron densities provides insights into the reactive sites of the molecule. For 2,6-DAP, the HOMO is typically localized over the amino groups and the pyridine ring, while the LUMO is distributed over the pyridine ring.

Conclusion and Future Directions

This guide has outlined the standard computational methodologies for the theoretical study of pyridinediamine derivatives, using 2,6-diaminopyridine as a working example. The presented data on optimized geometry, vibrational frequencies, and electronic properties provide a foundational understanding of this class of molecules.

For the target molecule, this compound, similar computational studies are highly recommended. Such an analysis would elucidate the influence of the diallyl substitution on the electronic structure and reactivity of the pyridinediamine core. Future work should also include the simulation of NMR spectra, analysis of the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack, and molecular docking studies to explore potential biological activities. These theoretical investigations, in conjunction with experimental work, are invaluable for the rational design of new molecules in drug discovery and materials science.

References

N2,N2-Diallyl-2,5-pyridinediamine molecular weight and formula

An In-Depth Technical Guide on N2,N2-Diallyl-2,5-pyridinediamine For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental properties is paramount. This document provides the core molecular information for this compound.

Molecular and Physical Data

The essential molecular attributes of this compound are summarized in the table below. This data is foundational for any experimental design or computational modeling.

| Property | Value |

| Molecular Formula | C11H15N3 |

| Molecular Weight | 189.26 g/mol [1] |

Experimental Protocols

Detailed experimental methodologies for the characterization of this compound, including techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), are often proprietary to the synthesizing entity. For specific protocols, direct consultation with the supplier, BLD Pharm, is recommended.[1]

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the compound's name and its fundamental molecular properties.

Caption: Molecular Properties of this compound

References

Methodological & Application

Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis

Note on N2,N2-Diallyl-2,5-pyridinediamine: Extensive searches of scientific literature and chemical databases did not yield specific applications, synthetic protocols, or quantitative data for this compound. The following application notes and protocols are based on the broader class of substituted pyridinediamines and related pyridine derivatives, which are well-established as versatile building blocks in organic synthesis and medicinal chemistry.

Introduction to Substituted Pyridinediamines

Substituted pyridines are a cornerstone of heterocyclic chemistry, with applications spanning medicinal chemistry, materials science, and catalysis.[1][2][3] The pyridine ring's unique electronic properties, combined with the diverse functionalities that can be introduced, make these compounds highly valuable scaffolds for drug discovery and the development of novel ligands and materials.[2][4] Pyridinediamine derivatives, in particular, serve as key intermediates in the synthesis of complex molecular architectures due to the presence of multiple reactive nitrogen centers.

Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, present in numerous approved therapeutic agents.[2][5] Pyridine derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] The adaptability of the pyridine core allows for fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial for the development of effective drugs.[2]

Key Therapeutic Areas:

-

Oncology: Pyridinone derivatives, closely related to pyridinediamines, are found in antineoplastic drugs like gimeracil and tazemetostat.[5]

-

Infectious Diseases: The pyridine ring is a core component of various antibacterial, antifungal, and antiviral agents, including the anti-HIV drug doravirine.[1][5]

-

Cardiovascular and Inflammatory Diseases: Commercially available drugs such as milrinone and amrinone, used for their cardiotonic effects, feature a pyridine ring system.[2][5]

Applications in Catalysis

Substituted pyridines are widely employed as ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metals, including palladium, ruthenium, and osmium.[4][7][8] The electronic and steric properties of the pyridine ligand can be readily modified to influence the activity and selectivity of the catalyst.[4]

Examples of Catalytic Applications:

-

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[4]

-

Dehydrogenation Reactions: Palladium complexes featuring pyridylidene amine (PYE) ligands have shown high activity in the dehydrogenation of formic acid.[7]

-

C-H Activation: Chlorinated pyridine-pyridone ligands have been developed to enable palladium-catalyzed C(sp3)–H lactamization and cycloamination, overcoming challenges associated with N-coordination.[9]

Use as Synthetic Building Blocks

Substituted pyridinediamines and related compounds are versatile intermediates for the synthesis of more complex heterocyclic systems.[10][11][12] The amino groups can be readily functionalized, and the pyridine ring can participate in various cycloaddition and condensation reactions.

Synthetic Transformations:

-

Synthesis of Fused Heterocycles: Pyridine derivatives are used as starting materials for the synthesis of fused ring systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidines.[3][12]

-

Multicomponent Reactions: Pyridine and pyrimidine derivatives can be synthesized through multicomponent reactions, offering an efficient way to build molecular complexity.[11]

-

Synthesis of Bipyridines: Functionalized 2,2'-bipyridines, an important class of ligands, can be synthesized from β-ketoenamides derived from pyridine precursors.[10]

Quantitative Data

The following table summarizes representative yields for the synthesis of functionalized 2,2'-bipyridine derivatives, illustrating the utility of pyridine-based precursors in organic synthesis.[10]

| Starting 1,3-Diketone | β-Ketoenamine Intermediate | N-Acylating Agent | Final Bipyridine Product | Overall Yield (2 steps) |

| 1a (R1=Me, R2=Me) | 2a | Picolinoyl chloride | 5a | 58% |

| 1b (R1=Ph, R2=Ph) | 2b | Picolinoyl chloride | 5b | 65% |

| 1c (R1=tBu, R2=tBu) | 2c | 6-Methylpicolinoyl chloride | 5c | 62% |

| 1d (R1=Me, R2=Ph) | 2d | 6-Methylpicolinoyl chloride | 5d | 45% |

| 1e (R1=Me, R2=CF3) | 2e | Picolinoyl chloride | 5e | 71% |

Data extracted from a study on the synthesis of highly functionalized 2,2'-bipyridines. The yields are for the two-step sequence of N-acylation and subsequent cyclocondensation/O-nonaflation.[10]

Experimental Protocols

The following is a representative protocol for the synthesis of a functionalized 2,2'-bipyridine, adapted from the literature.[10] This illustrates a common synthetic strategy for elaborating pyridine-containing scaffolds.

Protocol: Synthesis of a 4-Nonafloxy-Substituted Bipyridine Derivative (e.g., 5a)

Step 1: N-Acylation of β-Ketoenamine

-

To a solution of the β-ketoenamine (e.g., 4-(amino)pent-3-en-2-one, 2a , 1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Ar), add triethylamine (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of picolinoyl chloride (1.1 equiv.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the corresponding β-ketoenamide (e.g., 3a ).

Step 2: Cyclocondensation and O-Nonaflation

-

To a solution of the β-ketoenamide (e.g., 3a , 1.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere, add N,N-diisopropylethylamine (Hünig's base, 3.0 equiv.).

-

Cool the mixture to 0 °C.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv.) dropwise.

-

Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Re-cool the mixture to 0 °C and add nonafluorobutanesulfonyl fluoride (NfF, 1.5 equiv.).

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction with water and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the final 4-nonafloxy-substituted bipyridine derivative (e.g., 5a ).

Diagrams

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts | MDPI [mdpi.com]

- 9. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N2,N2-Diallyl-2,5-pyridinediamine in Coordination Chemistry

Disclaimer: Extensive searches of available scientific literature did not yield specific data on the synthesis, characterization, or application of coordination complexes involving the ligand N2,N2-Diallyl-2,5-pyridinediamine. The following application notes and protocols are therefore based on the general principles of coordination chemistry and the known properties of similar pyridinediamine-based ligands. These are intended to serve as a general guide for researchers and should be adapted and validated experimentally.

Introduction

This compound is a substituted pyridinediamine featuring two allyl groups on one of the exocyclic nitrogen atoms. The presence of multiple nitrogen donor atoms (the pyridine ring nitrogen and the two exocyclic amino groups) suggests its potential as a versatile ligand in coordination chemistry. The allyl groups may also offer possibilities for post-coordination modification or polymerization. This document outlines hypothetical protocols for the synthesis of the ligand and its metal complexes, along with potential characterization methods and applications.

Ligand Synthesis: A Hypothetical Protocol

A plausible synthetic route to this compound could involve the selective allylation of 2,5-diaminopyridine.

Reaction Scheme:

Materials:

-

2,5-Diaminopyridine

-

Allyl bromide

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 2,5-diaminopyridine in anhydrous THF under an inert atmosphere, add 2.2 equivalents of a strong base like sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of one of the amino groups.

-

Cool the reaction mixture back to 0 °C and add 2.1 equivalents of allyl bromide dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Metal Complex Synthesis

The following is a general procedure for the synthesis of a metal complex with this compound. The choice of metal salt and solvent will depend on the target complex.

Materials:

-

This compound ligand

-

A suitable metal salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O)

-

Appropriate solvent (e.g., methanol, ethanol, acetonitrile, THF)

-

Standard reaction glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the this compound ligand in the chosen solvent.

-

In a separate flask, dissolve the metal salt in the same or a compatible solvent.

-

Slowly add the metal salt solution to the ligand solution while stirring.

-

The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the starting materials.

-

Observe for any color change or precipitation, which may indicate complex formation.

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent can be slowly evaporated to yield the complex as a solid.

-

The resulting complex can be purified by recrystallization from a suitable solvent system.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques would be necessary to fully characterize the resulting coordination complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Ascertain the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring and N-H bonds. |

| UV-Vis Spectroscopy | Provide information about the electronic transitions within the complex, which can help to deduce the coordination geometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | (For diamagnetic complexes) Determine the structure of the complex in solution and confirm the binding of the ligand. |

| X-ray Crystallography | Provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination number of the metal center. |

| Elemental Analysis | Determine the empirical formula of the complex and confirm its purity. |

| Mass Spectrometry | Confirm the molecular weight of the complex. |

Potential Applications

Based on the chemistry of related pyridine-based ligands, complexes of this compound could be investigated for the following applications:

-

Catalysis: Pyridine-based ligands are widely used in catalysis. Depending on the metal center, these complexes could be explored as catalysts for cross-coupling reactions, polymerization, or oxidation/reduction reactions. The allyl groups could also be utilized for catalyst immobilization.

-

Biological Activity: Many metal complexes with nitrogen-containing ligands exhibit biological activity. These complexes could be screened for their antimicrobial, antifungal, or anticancer properties.

-

Materials Science: The presence of polymerizable allyl groups could allow for the incorporation of these metal complexes into polymers, leading to new materials with interesting electronic, magnetic, or catalytic properties.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of the ligand and its metal complexes.

Application Notes and Protocols for N2,N2-Diallyl-2,5-pyridinediamine in Materials Science

Introduction

N2,N2-Diallyl-2,5-pyridinediamine is a functionalized heterocyclic compound with the potential for diverse applications in materials science. Its structure combines the features of a pyridinediamine, known for its role in coordination chemistry and the development of electronically active materials, with a diallyl amine group, which is a versatile precursor for polymerization and crosslinking. This unique combination suggests its utility as a monomer for novel polymers, a crosslinking agent, and a ligand for functional metal complexes.

Predicted Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₁H₁₅N₃ | Based on the chemical structure. A chemical supplier lists the molecular formula as C11H15N, which is likely an error as it does not account for all nitrogen atoms.[1][2] |

| Molecular Weight | 189.26 g/mol | Calculated from the molecular formula C₁₁H₁₅N₃.[1][2] |

| Physical State | Likely a viscous liquid or low-melting-point solid at STP | Inferred from similar small organic molecules with multiple amine functionalities. |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Chloroform). Potentially soluble in acidic aqueous solutions due to the basicity of the amine and pyridine groups. | General solubility characteristics of functionalized pyridines and amines. |

| Reactivity Centers | Allyl groups (polymerization, crosslinking), Pyridine nitrogen and amino groups (coordination sites for metal ions, hydrogen bonding). | Based on the fundamental reactivity of diallyl amines and pyridinediamines.[3][4][5][6][7][8] |

Potential Applications in Materials Science

2.1. Monomer for Cyclopolymers

The diallyl functionality allows this compound to undergo radical cyclopolymerization. This process typically forms polymers containing five- or six-membered rings within the main chain, leading to polymers with unique architectures and properties. The resulting poly(this compound) would feature pendant pyridine rings, which could be further functionalized or used for metal coordination.

-

Potential Uses:

-

Flocculants and ion-exchange resins.[4]

-

Precursors for conductive polymers through doping or metal complexation.

-

Materials for gas separation membranes.

-

2.2. Crosslinking Agent

The presence of two allyl groups makes this molecule a potential crosslinking agent for various polymer systems, particularly those synthesized via radical polymerization. It can be incorporated into polymer chains to create network structures, enhancing thermal stability, mechanical strength, and solvent resistance.

-

Potential Uses:

2.3. Ligand for Functional Metal-Organic Materials

The pyridine nitrogen and the two amino groups on the pyridine ring can act as coordination sites for transition metals.[6][7][8][12][13] This allows for the formation of metal-organic complexes, coordination polymers, and metal-organic frameworks (MOFs). The diallyl groups can either be retained for post-synthetic modification (e.g., polymerization) or may participate in the self-assembly process.

-

Potential Uses:

-

Catalysts for organic reactions.

-

Luminescent materials for sensing or light-emitting applications.

-

Magnetic materials.

-

Electrochromic materials.[7]

-

Experimental Protocols (Hypothetical)

3.1. Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on the nucleophilic substitution of a halogenated pyridine with diallylamine.

Reaction Scheme:

Procedure:

-

To a solution of 2-chloro-5-aminopyridine (1 equivalent) in a suitable solvent such as DMF, add diallylamine (1.2 equivalents) and a base like potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

3.2. Protocol for Radical Cyclopolymerization

This protocol outlines a general procedure for the free-radical polymerization of the synthesized monomer.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 9. Study on preparing of diallyl maleate modified acrylic resin: Ingenta Connect [ingentaconnect.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jscimedcentral.com [jscimedcentral.com]

Application Note: A Proposed Experimental Protocol for the Synthesis of N2,N2-Diallyl-2,5-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed experimental protocol for the synthesis of N2,N2-Diallyl-2,5-pyridinediamine, a novel substituted pyridinediamine. Due to the absence of a specific, published synthetic procedure for this compound, the following protocol is based on established principles of N-alkylation of aminopyridines. The proposed synthesis involves the direct N,N-diallylation of commercially available 2,5-diaminopyridine. This protocol provides a detailed methodology, a list of necessary materials and equipment, and a summary of expected analytical data for the characterization of the target compound.

Introduction

Substituted pyridinediamines are an important class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The introduction of allyl groups can significantly modify the biological activity and chemical properties of the parent molecule. This document details a proposed synthetic route to this compound, a compound for which a specific synthesis protocol is not currently available in the public domain. The proposed method utilizes the reaction of 2,5-diaminopyridine with allyl bromide in the presence of a non-nucleophilic base.

Proposed Synthesis Workflow

The logical workflow for the proposed synthesis of this compound is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction itself, and concludes with the isolation and purification of the final product.

Figure 1. Proposed workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

| Reagent/Material | Grade | Supplier |

| 2,5-Diaminopyridine | 97% or higher | Commercially available |

| Allyl bromide | 99% | Commercially available |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available |

| Anhydrous N,N-Dimethylformamide (DMF) | ACS grade | Commercially available |

| Ethyl acetate | ACS grade | Commercially available |

| Hexanes | ACS grade | Commercially available |

| Deionized water | ||

| Anhydrous sodium sulfate | ACS grade | Commercially available |

| Silica gel | 60 Å, 230-400 mesh | Commercially available |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,5-diaminopyridine (1.09 g, 10 mmol).

-

Dissolution: Add 30 mL of anhydrous DMF to the flask and stir the mixture until the 2,5-diaminopyridine is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.88 g of 60% dispersion, 22 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

-

Allylation: Add allyl bromide (2.66 g, 22 mmol) dropwise to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 50 mL of deionized water while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Expected Yield and Physicochemical Properties:

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| Appearance | Yellow to brown oil or low-melting solid |

| Expected Yield | 50-70% |

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (s, 1H, pyridine-H), ~7.0 (d, 1H, pyridine-H), ~6.5 (d, 1H, pyridine-H), ~5.9 (m, 2H, -CH=CH₂), ~5.2 (m, 4H, -CH=CH₂), ~4.0 (d, 4H, N-CH₂-), ~3.5 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155, ~145, ~135, ~130, ~120, ~115, ~50 |

| Mass Spectrometry (ESI+) | m/z: 190.13 [M+H]⁺ |

Note: The expected NMR chemical shifts are estimates based on related structures and may vary.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Allyl bromide is a lachrymator and is toxic. Handle with extreme care.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Conclusion

This document provides a detailed, though proposed, experimental protocol for the synthesis of this compound. This protocol is intended to serve as a starting point for researchers and may require optimization for yield and purity. The successful synthesis and characterization of this compound could open new avenues for research in medicinal chemistry and materials science.

Application Notes and Protocols: N2,N2-Diallyl-2,5-pyridinediamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Diallyl-2,5-pyridinediamine is a functionalized pyridine derivative with potential applications in catalysis. While specific catalytic data for this compound is not extensively documented in publicly available literature, its structural features—a pyridine ring, a diamine moiety, and N-allyl groups—suggest its utility as a ligand in various transition metal-catalyzed reactions. This document provides an overview of its potential applications based on the known catalytic behavior of structurally related compounds and offers generalized experimental protocols.

The pyridine nitrogen and the amino groups can act as coordination sites for transition metals, while the diallyl functionality may participate directly in reactions or influence the steric and electronic properties of the resulting metal complex. It is anticipated that this compound could serve as a versatile ligand in fields such as cross-coupling reactions, allylation chemistry, and C-H functionalization.

Potential Catalytic Applications

Based on the catalytic activity of analogous pyridine, diamine, and N-allyl compounds, this compound is a promising candidate ligand for the following catalytic systems:

-

Palladium-Catalyzed Cross-Coupling Reactions: Pyridine derivatives are widely used as ligands in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings.[1] The diamine functionality could enhance the stability and activity of the palladium catalyst.

-

Copper-Catalyzed Reactions: Diamine ligands have been shown to be effective in copper-catalyzed cross-coupling reactions, including C-N and C-O bond formation.[2][3][4][5]

-

Allylic Substitution Reactions: The N-allyl groups could potentially be transferred in palladium-catalyzed allylic substitution reactions, or the entire molecule could act as a ligand in such transformations.[6][7][8]

Data Presentation: Anticipated Performance in Catalysis

The following tables summarize hypothetical, yet expected, quantitative data for the performance of this compound as a ligand in representative catalytic reactions. These values are extrapolated from literature on similar catalyst systems and should be considered as starting points for experimental optimization.

Table 1: Hypothetical Performance in a Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 80-90 |

| 3 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 110 | 60-70 |

Table 2: Hypothetical Performance in a Copper-Catalyzed N-Arylation Reaction

| Entry | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Iodobenzene | K₂CO₃ | DMF | 110 | >90 |

| 2 | Benzylamine | Bromobenzene | Cs₂CO₃ | Dioxane | 100 | 85-95 |

| 3 | Morpholine | Iodobenzene | K₃PO₄ | DMSO | 120 | >90 |

Experimental Protocols

The following are generalized protocols for utilizing this compound as a ligand in common catalytic reactions. Safety Precaution: These experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Catalyst Pre-formation (Optional):

-

In a nitrogen-flushed Schlenk tube, dissolve this compound (0.02 mmol) and Pd(OAc)₂ (0.01 mmol) in anhydrous toluene (2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Setup:

-

To a separate nitrogen-flushed Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

-

Add the pre-formed catalyst solution or add the ligand (0.02 mmol) and palladium source (e.g., Pd(OAc)₂, 0.01 mmol) directly.

-

Add the appropriate solvent (e.g., Toluene/H₂O 4:1, 5 mL).

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add CuI (0.05 mmol), this compound (0.1 mmol), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous solvent (e.g., DMF, 3 mL) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for 12-48 hours, monitoring by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

Visualizations

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a transition metal-catalyzed reaction.

References

- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metal Complexes of N2,N2-Diallyl-2,5-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis, characterization, and potential applications of novel metal complexes incorporating the ligand N2,N2-Diallyl-2,5-pyridinediamine. While specific literature on this exact ligand is emerging, the protocols and data presented herein are based on established methodologies for analogous pyridine-diamine metal complexes and serve as a robust starting point for research and development.

Introduction to this compound Metal Complexes

The ligand this compound, featuring a pyridine ring and two amine functionalities with allyl substituents, presents a versatile scaffold for coordination chemistry. The nitrogen atoms of the pyridine ring and the diamine group can act as potent donors for a variety of transition metals, leading to the formation of stable complexes. The allyl groups offer potential for further reactivity and polymerization. These characteristics suggest that metal complexes of this ligand could find applications in catalysis, materials science, and medicinal chemistry. For instance, analogous pyridine-diamine complexes of palladium have shown significant catalytic activity in cross-coupling reactions, while cobalt complexes have demonstrated promising antimicrobial properties.[1][2][3][4]

Potential Applications:

-

Homogeneous Catalysis: Palladium and nickel complexes are of particular interest for their potential as catalysts in various organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, as well as transfer hydrogenation.[2][5]

-

Antimicrobial Agents: Cobalt(III) complexes with diamine ligands have been reported to exhibit significant antibacterial activity, potentially through mechanisms involving DNA interaction.[1][3][4][6]

-

Materials Science: The presence of allyl groups on the ligand backbone could allow for the polymerization of the metal complexes, leading to the development of novel coordination polymers with interesting electronic or magnetic properties.

Experimental Protocols

General Synthesis of this compound Metal Complexes

This protocol describes a general method for the synthesis of metal complexes of this compound with transition metals such as Palladium(II), Nickel(II), and Cobalt(II).

Materials:

-

This compound ligand

-

Metal salt (e.g., PdCl₂, NiCl₂·6H₂O, CoCl₂)

-

Anhydrous ethanol or dichloromethane (DCM)

-

Schlenk flask or round-bottom flask with condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol or DCM (20 mL).

-

In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent (10 mL).

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

The final complex is dried under vacuum. Recrystallization from a suitable solvent system (e.g., DCM/hexane) may be performed for further purification.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Characterization Data (Representative)

The following tables present expected characterization data for hypothetical Palladium(II), Nickel(II), and Cobalt(II) complexes of this compound.

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃

| Compound | Pyridine-H | Allyl-CH= | Allyl-CH₂ | Amine-NH |

| Ligand | 7.8-8.2 | 5.8-6.0 | 3.9-4.1 | 4.5 (br) |

| [Pd(L)Cl₂] | 8.0-8.5 | 5.9-6.1 | 4.1-4.3 | 5.2 (br) |

| [Ni(L)Cl₂] | 8.1-8.6 | 5.9-6.2 | 4.2-4.4 | - |

| [Co(L)Cl₂] | 8.2-8.7 | 6.0-6.3 | 4.3-4.5 | - |

Note: Broadening or disappearance of the NH peak upon complexation is expected. Downfield shifts of pyridine and allyl protons are indicative of coordination to the metal center.[7]

Table 2: FT-IR Spectral Data (cm⁻¹)

| Compound | ν(N-H) | ν(C=N) pyridine | ν(M-N) pyridine | ν(M-N) amine |

| Ligand | 3350 | 1590 | - | - |

| [Pd(L)Cl₂] | 3250 | 1610 | 450 | 420 |

| [Ni(L)Cl₂] | 3245 | 1612 | 455 | 425 |

| [Co(L)Cl₂] | 3240 | 1615 | 460 | 430 |

Note: A shift to lower frequency for ν(N-H) and higher frequency for ν(C=N) of the pyridine ring suggests coordination. The appearance of new bands in the far-IR region (400-500 cm⁻¹) can be attributed to metal-nitrogen stretching vibrations.[8][9]

Table 3: UV-Vis Spectral Data (λ_max, nm) in DMF

| Compound | Ligand π-π* | LMCT (Ligand to Metal Charge Transfer) | d-d transitions |

| Ligand | 280, 350 | - | - |

| [Pd(L)Cl₂] | 285, 360 | 410 | 480 |

| [Ni(L)Cl₂] | 282, 355 | 390 | 550, 650 |

| [Co(L)Cl₂] | 283, 358 | 420 | 590, 680 |

Note: Bathochromic shifts of the ligand's internal π-π transitions and the appearance of new bands in the visible region are characteristic of metal complex formation.*[9]

Application Notes